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An In-depth Technical Guide to the Molecular and Structural Diversity of C5H6O3 Furanones

for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical class represented by the

molecular formula C5H6O3, with a specific focus on its furanone isomers. For researchers,

medicinal chemists, and professionals in drug development, understanding the nuances of

these structures is critical. While the molecular weight is a fixed parameter, the isomeric

diversity of C5H6O3 furanones gives rise to a range of chemical properties and biological

activities, making them a compelling subject of study.

The furanone core is a prevalent scaffold in numerous natural products and pharmacologically

active compounds.[1][2] Molecules with this five-membered heterocyclic ring have

demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-

inflammatory, and anticonvulsant activities.[1][2][3] The formula C5H6O3, in particular,

represents several key furanone isomers that serve as important chiral building blocks, flavor

compounds, and synthons for more complex molecular architectures. This guide delves into

their core physicochemical properties, analytical characterization, and relevance in modern

research.

Physicochemical Properties of Key C5H6O3 Isomers
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The molecular formula C5H6O3 corresponds to a molar mass of approximately 114.10 g/mol

and an exact mass of 114.0317 Daltons.[4] However, this simple formula encompasses a

variety of structural isomers with distinct chemical identities and properties. While other

structures like Glutaric Anhydride and Reductic Acid share this formula, our focus remains on

the furanone scaffold.[5][6]

Below is a comparative summary of the most prominent furanone isomers and related

structures with the C5H6O3 formula.

Compound
Name

Common
Synonyms

CAS Number
Molecular
Formula

Molar Mass (
g/mol )

4-Hydroxy-5-

methyl-3(2H)-

furanone

Norfuraneol,

Toffee furanone
19322-27-1 C5H6O3 114.10

5-

(Hydroxymethyl)-

2(5H)-furanone

(S)-enantiomer is

common
78508-96-0 C5H6O3 114.10

5-Hydroxy-3-

methyl-2(5H)-

furanone

- 931-23-7 C5H6O3 114.10

Glutaric

Anhydride

Dihydro-2H-

pyran-2,6(3H)-

dione

108-55-4 C5H6O3 114.10

Reductic Acid

2,3-

Dihydroxycyclop

ent-2-en-1-one

80-72-8 C5H6O3 114.10

Data compiled from PubChem and NIST Chemistry WebBook.[5][6][7][8][9][10]

Synthesis and Structural Elucidation Workflow
The synthesis and characterization of a specific C5H6O3 furanone isomer require a systematic

and rigorous workflow. The choice of synthetic strategy is dictated by the desired substitution
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pattern on the furanone ring. Common approaches include the cyclization of functionalized

precursors or the oxidation of biomass-derived molecules like furfural.[11][12]

Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow from precursor selection to final structural

validation, a cornerstone of ensuring trustworthiness in any synthetic protocol.
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Caption: A standard workflow for the synthesis and structural validation of a C5H6O3 furanone.
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Experimental Protocols for Characterization
To ensure the identity and purity of a synthesized C5H6O3 furanone, a suite of analytical

techniques is employed. Each protocol provides a piece of the structural puzzle, and together

they form a self-validating system.

Protocol 1: Molecular Weight Determination by Mass
Spectrometry
Causality: Mass spectrometry is the definitive technique for confirming the molecular formula of

a compound by precisely measuring its mass-to-charge ratio (m/z). This directly verifies that

the synthesized molecule has the expected mass of C5H6O3 (114.0317 Da for the exact

mass).

Methodology:

Sample Preparation: Dissolve approximately 0.1 mg of the purified furanone sample in 1 mL

of a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer coupled with a

high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule

[M+H]+ is expected at an m/z of approximately 115.0390.

Analysis: Compare the experimentally observed exact mass with the theoretical exact mass

calculated for C5H6O3. A mass error of <5 ppm provides high confidence in the elemental

composition.

Protocol 2: Structural Elucidation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information

about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different

types of protons and their connectivity, while ¹³C NMR identifies the number of unique carbon
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environments. This combination is essential for distinguishing between isomers like 4-hydroxy-

5-methyl-3(2H)-furanone and 5-(hydroxymethyl)-2(5H)-furanone.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified furanone in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher)

spectrometer.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Integrate the peaks to determine the relative number of protons. Analyze chemical shifts

and coupling constants (J-values) to infer proton relationships (e.g., vinyl, methyl, hydroxyl

protons).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Analyze the chemical shifts to identify key carbon environments, such as carbonyl (C=O),

olefinic (C=C), and aliphatic carbons. For example, a carbonyl carbon in a furanone ring

typically appears in the 170-180 ppm region.

Data Interpretation: Correlate the ¹H and ¹³C data to build the molecular structure. For

unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC

(¹H-¹³C correlation) may be required.

Applications in Drug Discovery and Development
The furanone scaffold is a "privileged pharmacophore," meaning it is a molecular framework

capable of binding to multiple biological targets. This versatility makes C5H6O3 furanones and

their derivatives attractive starting points for drug discovery campaigns.[2]
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Role as a Pharmacophore in Drug Design
A pharmacophore is the three-dimensional arrangement of essential features that enable a

molecule to exert a specific biological effect. The furanone ring, with its hydrogen bond

acceptors (carbonyl and ether oxygens) and tunable substitution points, can be decorated to

interact with various enzyme active sites or cellular receptors.

Molecular Interaction

C5H6O3 Furanone Core
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(C=O, Ether O)

Substitution Points
(R1, R2, R3)

Biological Target
(e.g., Enzyme Active Site)
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Caption: The C5H6O3 furanone core as a versatile pharmacophore for interacting with

biological targets.

Field-Proven Insights:
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Anticancer Agents: Certain bis-2(5H)-furanone derivatives have been synthesized and

shown to induce cell cycle arrest in glioma cells, with evidence suggesting they interact

directly with DNA.[13] This highlights the potential of the furanone core as a DNA-binding

scaffold.

Antimicrobial Activity: Halogenated furanones are well-known for their ability to inhibit biofilm

formation in bacteria, a critical factor in persistent infections.[3] This activity is often linked to

the disruption of bacterial quorum sensing pathways.

Anti-inflammatory Drugs: The furanone structure was utilized in the synthesis of Rofecoxib

(Vioxx), a nonsteroidal anti-inflammatory drug (NSAID), demonstrating its applicability in

established drug classes.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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